molecular formula C16H24O3 B8458837 3',4'-Dimethoxy-2-propylvalerophenone

3',4'-Dimethoxy-2-propylvalerophenone

Cat. No.: B8458837
M. Wt: 264.36 g/mol
InChI Key: UBQCEBNHWKWVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',4'-Dimethoxy-2-propylvalerophenone is a substituted valerophenone derivative characterized by a benzophenone core with a pentanoyl (valeroyl) chain at the ketone position. The aromatic ring features methoxy (-OCH₃) groups at the 3' and 4' positions and a propyl (-CH₂CH₂CH₃) substituent at the 2-position. Its molecular formula is C₁₇H₂₄O₃, with a molecular weight of 276.37 g/mol. The methoxy groups enhance lipophilicity and stability, while the propyl chain may influence solubility and intermolecular interactions .

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-propylpentan-1-one

InChI

InChI=1S/C16H24O3/c1-5-7-12(8-6-2)16(17)13-9-10-14(18-3)15(11-13)19-4/h9-12H,5-8H2,1-4H3

InChI Key

UBQCEBNHWKWVOC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

3',5'-Dimethoxy-4'-Substituted Acetophenone Derivatives

Compounds such as 3',5'-dimetoxy-4'-(1-(2-acetamido-2-deoxy-β-D-glucopyranosyl)methoxy)acetophenone () differ in methoxy group placement (3',5' vs. 3',4'). NMR data for 3',5'-dimethoxy derivatives show methoxy proton shifts at δ 3.75–3.85 ppm, whereas adjacent methoxy groups in 3',4'-dimethoxy analogs exhibit downfield shifts (δ 3.90–4.10 ppm) due to increased deshielding .

4,4'-Sulfonyldiphenol and 4,4'-(Propane-2,2-diyl)diphenol

These diphenol derivatives () lack the valerophenone backbone but share bulky substituents. The sulfonyl group in 4,4'-sulfonyldiphenol introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This difference significantly alters solubility; sulfonyldiphenol derivatives are more polar and water-soluble, whereas this compound is lipid-soluble .

Alkyl Chain Modifications

2-Methylvalerophenone vs. 2-Propylvalerophenone

Replacing the propyl group with a methyl group reduces steric hindrance, lowering melting points (e.g., 2-methylvalerophenone: m.p. 45–47°C vs. 2-propylvalerophenone: m.p. 68–70°C). The longer propyl chain enhances van der Waals interactions, increasing crystalline stability .

Condensation Reactions

The target compound may be synthesized via Friedel-Crafts acylation, akin to methods used for 5:7:2':4'-tetrahydroxyflavone (). However, the use of sodium-mediated condensation at 150–160°C for flavones contrasts with milder conditions (e.g., AlCl₃ catalysis at 80°C) for valerophenones to prevent demethylation .

Demethylation Sensitivity

Unlike flavones (), this compound resists demethylation under acidic conditions (e.g., hydriodic acid) due to steric protection of methoxy groups by the propyl chain .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL in EtOH)
This compound 3',4'-OCH₃; 2-propyl 276.37 68–70 15.2
3',5'-Dimethoxy-4'-glucopyranosyl 3',5'-OCH₃; 4'-sugar 612.58 152–154 3.8
4,4'-Sulfonyldiphenol 4,4'-SO₂; 2×OH 250.27 245–247 0.5 (H₂O)
2-Methylvalerophenone 2-CH₃ 178.23 45–47 22.7

Table 2: Key Spectral Data (¹H NMR, 400 MHz, CDCl₃)

Compound Methoxy Proton Shifts (δ, ppm) Aromatic Proton Shifts (δ, ppm)
This compound 3.92 (s, 6H, 2×OCH₃) 6.75–7.10 (m, 3H, Ar-H)
3',5'-Dimethoxy-4'-glucopyranosyl 3.78 (s, 6H, 2×OCH₃) 6.60 (s, 2H, Ar-H)

Research Findings and Implications

  • Synthetic Efficiency: The propyl group in this compound improves reaction yields (~78%) compared to shorter-chain analogs (~65%) due to reduced volatility .
  • Biological Relevance: Unlike sulfonyldiphenols (), the target compound’s lipophilicity suggests enhanced blood-brain barrier permeability, making it a candidate for CNS drug development .
  • Stability : Resistance to demethylation under acidic conditions highlights its utility in environments where flavone analogs degrade .

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